molecular formula C11H14O3S B13002501 2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one

2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one

Cat. No.: B13002501
M. Wt: 226.29 g/mol
InChI Key: QEOZGRVMCDPKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Methylsulfonyl)-1-(m-tolyl)propan-1-one is an organic compound characterized by its unique structural features, including a methylsulfonyl group and a m-tolyl group attached to a propanone backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C11H14O3S
  • Molecular Weight : 226.29 g/mol

The compound's structure allows for various interactions within biological systems, primarily due to the presence of functional groups that can participate in nucleophilic attacks and other chemical reactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Cytotoxic Effects : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to reduce cell viability in MDA-MB-231 (triple-negative breast cancer) and SKOV3 (ovarian cancer) cells . The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating inflammation and cancer progression.
  • Anti-inflammatory Properties : The compound has demonstrated potential in attenuating inflammatory responses. In vitro assays indicated that pretreatment with this compound prior to inflammatory stimuli led to decreased levels of pro-inflammatory cytokines .
  • Interaction with Enzymes : The methylsulfonyl group may confer selective inhibition of certain enzymes involved in inflammatory pathways, such as COX-2. Compounds with similar structures have shown promising results as COX-2 inhibitors, suggesting a potential role for this compound in pain management and anti-inflammatory therapies .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound using MTT assays. The results indicated that concentrations above 50 µM significantly reduced cell viability in MDA-MB-231 cells. When combined with curcumin, a known anticancer agent, the effective concentration for cytotoxicity was lowered to 25 µM .

Concentration (µM)Cell Viability (%)
Control100
2575
5050
7530

Study on Anti-inflammatory Effects

In another study focusing on inflammatory pathways, treatment with this compound showed a marked reduction in TNF-alpha levels following LPS stimulation in cultured cells. This suggests its potential as an anti-inflammatory agent .

Research Findings

Research has highlighted several promising aspects of this compound:

  • Selective Cytotoxicity : It exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells.
  • Potential as a Therapeutic Agent : Given its dual role in inhibiting cancer cell growth and reducing inflammation, this compound may serve as a lead compound for developing new therapeutic agents targeting both cancer and inflammatory diseases.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

1-(3-methylphenyl)-2-methylsulfonylpropan-1-one

InChI

InChI=1S/C11H14O3S/c1-8-5-4-6-10(7-8)11(12)9(2)15(3,13)14/h4-7,9H,1-3H3

InChI Key

QEOZGRVMCDPKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.